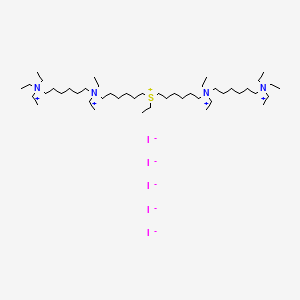
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through reactions involving alkylation and quaternization. The final product is obtained by combining these intermediates under controlled conditions, often involving the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment to control temperature, pressure, and other reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Applications De Recherche Scientifique
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. These interactions can result in the modulation of cellular processes and pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, tetraiodide)
- Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, hexaiodide)
Uniqueness
Ammonium, 7,7,14,21,21-pentaethyl-7,21-diazonia-14-thioniaheptacosylenebis(triethyl-, pentaiodide) is unique due to its specific arrangement of functional groups and the presence of multiple iodide ions. This unique structure contributes to its distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
77967-19-2 |
|---|---|
Formule moléculaire |
C46H103I5N4S |
Poids moléculaire |
1378.9 g/mol |
Nom IUPAC |
6-[6-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]hexyl-ethylsulfonio]hexyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;pentaiodide |
InChI |
InChI=1S/C46H103N4S.5HI/c1-12-47(13-2,14-3)39-31-23-25-33-41-49(18-7,19-8)43-35-27-29-37-45-51(22-11)46-38-30-28-36-44-50(20-9,21-10)42-34-26-24-32-40-48(15-4,16-5)17-6;;;;;/h12-46H2,1-11H3;5*1H/q+5;;;;;/p-5 |
Clé InChI |
SLEKIMQWFNPRCZ-UHFFFAOYSA-I |
SMILES canonique |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCC[S+](CC)CCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
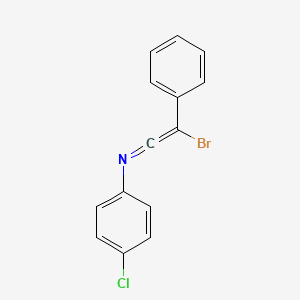
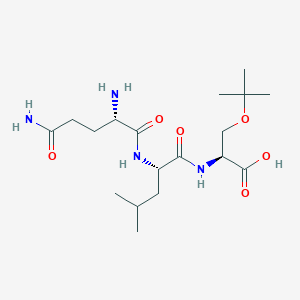
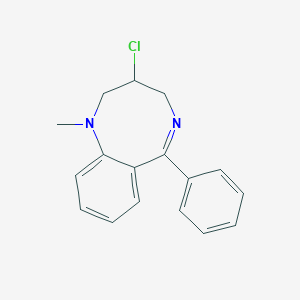
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
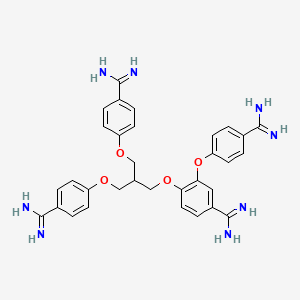
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
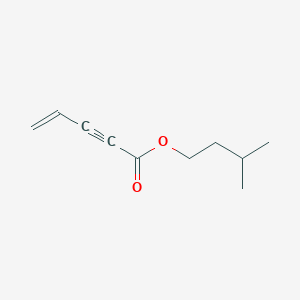
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
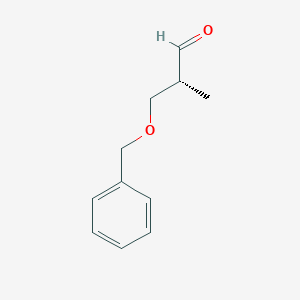
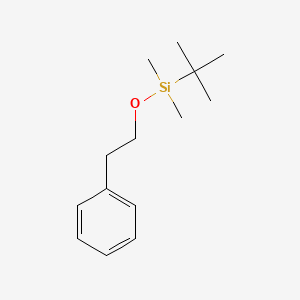

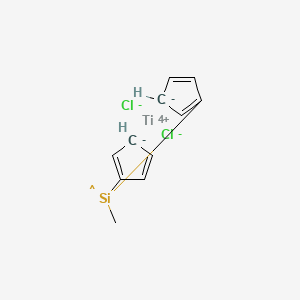
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
